4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
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Description
4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxyacetic acid: This intermediate is synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetamidation: The 4-chlorophenoxyacetic acid is then reacted with acetic anhydride to form the acetamido derivative.
Imination: The acetamido derivative undergoes imination with formaldehyde to introduce the imino group.
Methoxylation: The imino compound is then methoxylated using methanol and a suitable catalyst.
Bromobenzoate formation: Finally, the methoxylated compound is reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicycl
Properties
Molecular Formula |
C23H18BrClN2O5 |
---|---|
Molecular Weight |
517.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H18BrClN2O5/c1-30-21-12-15(2-11-20(21)32-23(29)16-3-5-17(24)6-4-16)13-26-27-22(28)14-31-19-9-7-18(25)8-10-19/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
SJPJYXCWTBKBTP-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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